Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15034499
InChI: InChI=1S/C19H17FN2O3/c1-11-15(19(24)25-3)10-16-17(21-11)8-9-22(18(16)23)12(2)13-4-6-14(20)7-5-13/h4-10,12H,1-3H3
SMILES:
Molecular Formula: C19H17FN2O3
Molecular Weight: 340.3 g/mol

Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC15034499

Molecular Formula: C19H17FN2O3

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate -

Specification

Molecular Formula C19H17FN2O3
Molecular Weight 340.3 g/mol
IUPAC Name methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C19H17FN2O3/c1-11-15(19(24)25-3)10-16-17(21-11)8-9-22(18(16)23)12(2)13-4-6-14(20)7-5-13/h4-10,12H,1-3H3
Standard InChI Key XOBGYIJHEGJLEU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C(=N1)C=CN(C2=O)C(C)C3=CC=C(C=C3)F)C(=O)OC

Introduction

Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine class. It has garnered significant attention in pharmaceutical research due to its potential therapeutic applications, particularly in treating metabolic disorders such as diabetes. The compound features a naphthyridine backbone substituted with various functional groups, including a fluorophenyl group and a carboxylate moiety.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, often involving naphthyridine precursors.

  • Alkylation and Arylation: Steps may include alkylation and arylation reactions to introduce the fluorophenyl group.

  • Carboxylation: Introduction of the carboxylate group is crucial for the compound's biological activity.

Biological Activity and Mechanism of Action

The mechanism of action for this compound primarily involves interaction with biological targets such as enzymes involved in glucose metabolism. This interaction is critical for its potential therapeutic effects in treating metabolic disorders.

Key Biological Activities:

  • Metabolic Disorders: Shows promise in treating conditions like diabetes by modulating glucose metabolism pathways.

  • Enzyme Interactions: Binds to specific enzymes involved in metabolic processes, influencing their activity.

Research Findings and Patents

Several patents, including US6677352B1 and WO2020006018A1, outline the synthesis and applications of naphthyridine derivatives, including this specific compound. These patents highlight the compound's potential in pharmaceutical applications.

Patent Overview:

Patent NumberDescription
US6677352B1Synthesis and application of naphthyridine derivatives for therapeutic use.
WO2020006018A1Methods for synthesizing and using naphthyridine compounds in treating metabolic disorders.

Future Directions and Challenges

While this compound shows promise, further research is needed to fully explore its therapeutic potential and address challenges related to its synthesis and stability. Ongoing studies aim to optimize synthesis routes and evaluate its efficacy in clinical settings.

Challenges:

  • Synthesis Optimization: Improving synthesis efficiency and yield.

  • Clinical Trials: Conducting thorough clinical trials to assess safety and efficacy.

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